molecular formula C27H22N2 B14434437 N,10-Dibenzylacridin-9(10H)-imine CAS No. 74064-25-8

N,10-Dibenzylacridin-9(10H)-imine

Cat. No.: B14434437
CAS No.: 74064-25-8
M. Wt: 374.5 g/mol
InChI Key: MOPJONRLFSIRQB-UHFFFAOYSA-N
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Description

N,10-Dibenzylacridin-9(10H)-imine is a heterocyclic compound featuring an acridine core substituted with benzyl groups at the nitrogen (N) and C10 positions, along with an imine functional group at the C9 position. Acridine derivatives are widely studied for their electronic, photophysical, and biological activities, particularly in medicinal chemistry and materials science .

Properties

CAS No.

74064-25-8

Molecular Formula

C27H22N2

Molecular Weight

374.5 g/mol

IUPAC Name

N,10-dibenzylacridin-9-imine

InChI

InChI=1S/C27H22N2/c1-3-11-21(12-4-1)19-28-27-23-15-7-9-17-25(23)29(20-22-13-5-2-6-14-22)26-18-10-8-16-24(26)27/h1-18H,19-20H2

InChI Key

MOPJONRLFSIRQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2C3=CC=CC=C3N(C4=CC=CC=C42)CC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Acridine Derivatives

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Evidence
N,10-Dibenzylacridin-9(10H)-imine Benzyl (N, C10) Imine (C9) ~385 (estimated) -
10-Methyl-9,10-dihydroacridine Methyl (C10) Amine (C9) 195.265
10-Methylacridin-9(10H)-one Methyl (C10) Ketone (C9) 211.26
4-(9-Chloro-10-phenylacridin-9-yl)-N,N-diethylaniline Chloro (C9), Phenyl (C10), Diethylaniline (C4) Amine, Aryl halide 416.93
1,3-Dimethoxyacridin-9(10H)-one Methoxy (C1, C3) Ketone (C9) 255.27

Key Observations :

  • Substituent Effects: The benzyl groups in this compound introduce significant steric bulk compared to smaller substituents like methyl ().
  • Functional Group Reactivity : The imine group (C=N) in the target compound is more electrophilic and hydrolytically unstable than the ketone (C=O) in 10-Methylacridin-9(10H)-one () or the amine in 10-Methyl-9,10-dihydroacridine ().

Physicochemical Properties

  • Molecular Weight : Estimated at ~385 g/mol (based on benzyl group additions to acridine core).
  • Solubility : Likely low in water due to aromatic benzyl groups; higher solubility in organic solvents like DMSO or chloroform compared to methyl-substituted analogs ().
  • Stability : The imine group may render the compound sensitive to hydrolysis, contrasting with the more stable ketone in 10-Methylacridin-9(10H)-one ().

Stability and Reactivity

  • Hydrolytic Sensitivity : The imine bond is prone to hydrolysis under acidic or aqueous conditions, unlike the stable ketone in 10-Methylacridin-9(10H)-one ().
  • Oxidative Stability : Benzyl groups may offer protection against oxidation compared to methyl substituents ().

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